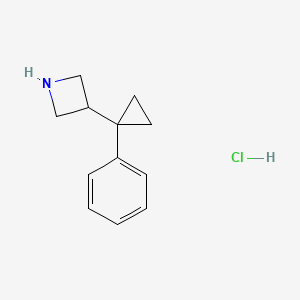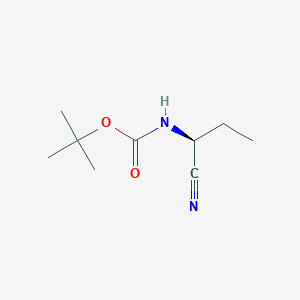
t-Butyl (S)-(1-cyanopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1S)-1-cyanopropyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a cyanopropyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-cyanopropyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate cyanopropyl derivative.
Industrial Production Methods: In industrial settings, the production of tert-butyl N-[(1S)-1-cyanopropyl]carbamate may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S)-1-cyanopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanopropyl group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the cyanopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[(1S)-1-cyanopropyl]carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of various drugs and pesticides .
Medicine: In medicinal chemistry, tert-butyl N-[(1S)-1-cyanopropyl]carbamate is employed in the design and synthesis of novel therapeutic agents. It aids in the development of drugs with improved efficacy and safety profiles .
Industry: The compound finds applications in the chemical industry as a building block for the synthesis of complex organic molecules. It is also used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-cyanopropyl]carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate functional group can be selectively removed under mild conditions, allowing for the controlled release of the amine .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the cyanopropyl group.
tert-Butyl N-phenylcarbamate: Contains a phenyl group instead of a cyanopropyl group.
tert-Butyl N-methylcarbamate: Contains a methyl group instead of a cyanopropyl group.
Uniqueness: tert-Butyl N-[(1S)-1-cyanopropyl]carbamate is unique due to the presence of the cyanopropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other carbamates may not be suitable .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-cyanopropyl]carbamate |
InChI |
InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
DJRSLDLTFGBKDH-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C#N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C#N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13505444.png)
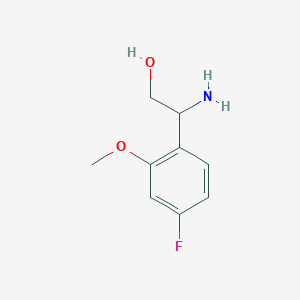


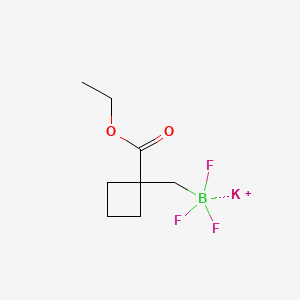
![6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13505476.png)
![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
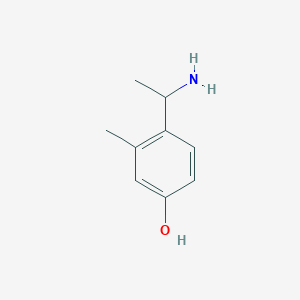
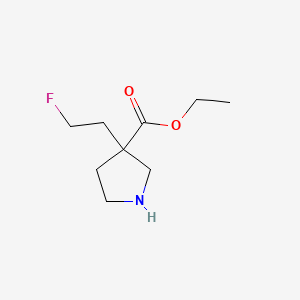
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
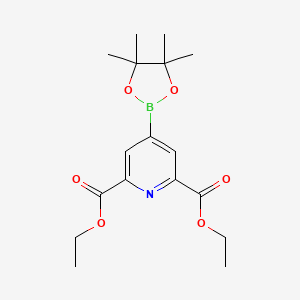
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
